2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2-bromo-4-(difluoromethyl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5N/c9-5-1-3(7(10)11)4(2-6(5)15)8(12,13)14/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKJJDCBOTWFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)C(F)(F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Aromatic Precursors
Bromination typically occurs on aniline derivatives under electrophilic aromatic substitution conditions:
| Reaction Step | Reagents & Conditions | Outcome |
|---|---|---|
| Bromination | Bromine (Br₂) with catalysts (e.g., FeBr₃) | Bromine atom introduced at the desired position, usually para or ortho relative to amino group |
| Regioselectivity | Controlled by reaction temperature and solvent | Ensures substitution at the correct position on the aromatic ring |
Introduction of Difluoromethyl and Trifluoromethyl Groups
The addition of fluorinated groups is more complex, often involving specialized reagents:
| Reagent | Reaction Conditions | Purpose |
|---|---|---|
| Difluoromethyl bromide (CH₂F₂Br) | Nucleophilic substitution or radical conditions | To introduce the difluoromethyl group at specific aromatic positions |
| Trifluoromethyl iodide (CF₃I) | Copper-catalyzed cross-coupling or radical-based methods | To attach the trifluoromethyl group |
Recent advances utilize copper-mediated cross-coupling reactions , enabling efficient attachment of CF₃ groups to aromatic systems, often under mild conditions.
Overall Synthetic Route
Based on patents and literature, a typical route involves:
- Starting Material: Aniline derivative with appropriate protecting groups if necessary.
- Step 1: Bromination of the aromatic ring to introduce the bromine atom selectively.
- Step 2: Introduction of the difluoromethyl group via nucleophilic or radical fluoromethylation.
- Step 3: Introduction of the trifluoromethyl group through copper-catalyzed cross-coupling with CF₃ sources.
- Step 4: Deprotection and purification to isolate the target compound.
Representative Data and Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield / Remarks |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Dichloromethane (DCM) | 0–25°C | High regioselectivity, yields >85% |
| Difluoromethylation | CH₂F₂Br, CuI | DMSO or DMF | 80–120°C | Yields vary; optimized conditions yield >70% |
| Trifluoromethylation | CF₃I, CuBr, base | DMSO | 80–120°C | Efficient coupling, yields >75% |
Notes on Industrial and Laboratory Scale-up
- Reaction Optimization: Use of continuous flow reactors enhances safety and scalability, especially for handling gaseous reagents like CF₃I.
- Purification: Chromatography and recrystallization are employed to achieve high purity, with advanced purification techniques such as preparative HPLC used for research-grade samples.
- Safety Considerations: Handling of halogenating reagents and fluorinated reagents requires strict safety protocols due to toxicity and volatility.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic Aromatic Bromination | Bromine, FeBr₃ | Electrophilic substitution | High regioselectivity | Over-bromination risk |
| Radical Fluoromethylation | Difluoromethyl bromide, CuI | Radical or nucleophilic | Precise fluorination | Reagent handling complexity |
| Copper-Catalyzed Cross-Coupling | CF₃I, CuBr | Nucleophilic substitution | Efficient CF₃ introduction | Cost of reagents |
Chemical Reactions Analysis
Oxidation Reactions
The electron-withdrawing effects of fluorine substituents influence the oxidation behavior of this compound.
Key Findings:
-
Oxidation to Nitro Derivatives : Treatment with sodium perborate (NaBO₃·4H₂O) in glacial acetic acid under heating (55°C) converts the aniline group to a nitro group. This reaction proceeds via intermediate formation of an N-oxide species before full oxidation .
-
Selectivity : The trifluoromethyl and difluoromethyl groups stabilize the aromatic ring, directing oxidation to the aniline moiety rather than the halogenated positions.
| Reagent(s) | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBO₃·4H₂O, CH₃COOH | 55°C, 7 h | 2-Bromo-4-difluoromethyl-5-(trifluoromethyl)nitrobenzene | 60% |
Substitution Reactions
The bromine atom at position 2 is reactive toward nucleophilic and transition-metal-catalyzed substitutions.
Nucleophilic Aromatic Substitution
-
Amination : Reacts with ammonia or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) to yield substituted aniline derivatives.
-
Fluoride Displacement : Potassium fluoride (KF) in dimethyl sulfoxide (DMSO) replaces bromine with fluorine, though yields are moderate due to steric hindrance from adjacent fluorinated groups.
Transition-Metal-Catalyzed Cross-Coupling
-
Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling with aryl boronic acids, forming biaryl structures. This reaction is critical for synthesizing complex fluorinated pharmaceuticals .
Reduction Reactions
The aniline group can be further reduced under specific conditions:
-
Catalytic Hydrogenation : Hydrogen gas (H₂) over palladium-on-carbon (Pd/C) reduces the nitro group (from oxidized intermediates) to an amine, though competing dehalogenation may occur at high pressures .
Functionalization via Fluorine Chemistry
The difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups participate in fluorination equilibria:
-
Hydrolysis : Under basic conditions (e.g., KOH/EtOH), the difluoromethyl group undergoes partial hydrolysis to a carboxylate, but this is rarely exploited due to competing side reactions .
Comparative Reactivity Insights
A comparison with structurally similar compounds highlights unique reactivity patterns:
Mechanistic Considerations
-
Electrophilic Aromatic Substitution : Hindered by electron-withdrawing -CF₃ and -CF₂H groups, directing incoming electrophiles to the less substituted positions.
-
Radical Pathways : Under UV light, bromine can participate in radical chain reactions, enabling C–Br bond functionalization.
Scientific Research Applications
Scientific Research Applications
The compound has several applications in scientific research:
Chemistry
- Building Block for Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
- Reactivity Studies: The compound undergoes various chemical reactions including substitution, oxidation, and reduction, which are essential for exploring new synthetic pathways.
Biology
- Bioactive Molecules Development: Research indicates that 2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline may exhibit bioactive properties, making it relevant in drug discovery. Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer activities.
- Biochemical Assays: It is used as a probe in biochemical assays to study interactions with biomolecules, providing insights into its mechanism of action.
Medicine
- Drug Development: The compound is explored for its potential use as a pharmacophore in medicinal chemistry. Its ability to bind selectively to specific enzymes or receptors enhances its value in drug design.
- Therapeutic Applications: Investigations into its interactions with biological targets help elucidate its mechanism of action and potential therapeutic effects.
Industry
- Specialty Chemicals Production: The compound is utilized in producing specialty chemicals and materials with unique properties due to its distinct functional groups.
Mechanism of Action
The mechanism of action of 2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, difluoromethyl, and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5)
- Molecular Formula : C₇H₅BrF₃N
- Key Differences : Lacks the difluoromethyl group at position 4, replaced by hydrogen.
- Properties :
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS 104460-70-0)
- Molecular Formula : C₇H₄BrF₄N
- Key Differences : Fluorine at position 2 instead of bromine; trifluoromethyl at position 5.
- Properties: pKa = 1.27 (predicted), indicating weak basicity due to multiple EWGs . Requires storage under inert gas (nitrogen/argon) at 2–8°C, highlighting sensitivity to oxidation .
4-Bromo-2-iodo-5-(trifluoromethyl)aniline (CAS 868692-81-3)
- Molecular Formula : C₇H₄BrF₃IN
- Key Differences : Iodine at position 2 instead of bromine; trifluoromethyl at position 5.
- Properties :
5-Bromo-2-chloro-4-(trifluoromethyl)aniline (CAS 1807043-08-8)
- Molecular Formula : C₇H₄BrClF₃N
- Key Differences : Chlorine at position 2 instead of bromine; trifluoromethyl at position 4.
- Properties: Chlorine’s intermediate electronegativity balances electronic effects between bromine and fluorine. Potential applications in agrochemicals due to halogen diversity .
Comparative Analysis Table
Key Findings and Trends
Electronic Effects :
- Trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups are strong EWGs, reducing amine basicity and enhancing stability against electrophilic attack. The CF₃ group has a greater electron-withdrawing effect than CF₂H .
- Halogens (Br, I, Cl) at ortho/para positions further modulate electronic properties and reactivity. Iodine’s polarizability facilitates cross-coupling reactions .
Molecular Weight and Reactivity :
- Iodo-substituted analogs (e.g., 365.92 g/mol) exhibit higher molecular weights, impacting solubility and diffusion properties in biological systems .
- Chlorine and fluorine substitutions offer a balance between reactivity and steric effects .
Applications :
Biological Activity
2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline (CAS No. 1805522-12-6) is a fluorinated aromatic amine that has garnered attention in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. The introduction of fluorine atoms into organic compounds often enhances their lipophilicity, metabolic stability, and biological activity, making them suitable candidates for drug development.
Chemical Structure and Properties
The compound features a bromine atom and multiple fluorine substituents on the aromatic ring, which significantly influence its chemical behavior. The general structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that fluorinated compounds, including derivatives of aniline, can exhibit potent anticancer properties. For instance, a review highlighted the enhanced potency of fluorinated histone deacetylase inhibitors (HDACi) compared to their non-fluorinated counterparts. The introduction of trifluoromethyl groups has been associated with improved interactions with biological targets, leading to increased cytotoxicity against various cancer cell lines .
Table 1: Summary of Anticancer Activity of Fluorinated Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| SF5-vorinostat | HepG2 | 0.004 | |
| This compound | DU145 | TBD | Current Study |
| Vorinostat | DU145 | TBD |
The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cancer cell proliferation and apoptosis. Fluorinated compounds are known to interact with specific proteins involved in these pathways, potentially leading to enhanced therapeutic efficacy .
Case Studies
- Fluorinated Anilines in Cancer Therapy : A study demonstrated that fluorinated anilines could inhibit HDACs effectively, with some derivatives showing up to two-fold higher potency than non-fluorinated analogs against various cancer cell lines . The incorporation of trifluoromethyl groups was crucial in enhancing lipophilicity and cellular uptake.
- Antiparasitic Activity : Research into related compounds has shown that structural modifications, including the addition of trifluoromethyl groups, can improve activity against parasites such as Plasmodium falciparum. The balance between lipophilicity and metabolic stability is critical for achieving desired antiparasitic effects .
Q & A
Q. What are the established synthetic routes for 2-Bromo-4-difluoromethyl-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation and fluoromethylation steps. For example, bromination of 4-difluoromethyl-5-(trifluoromethyl)aniline derivatives can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in methyl tert-butyl ether with sodium hydroxide for phase separation) . Adjusting stoichiometry (e.g., 1:1.2 molar ratio of substrate to brominating agent) and temperature (0–25°C) optimizes yield (70–85%) while minimizing side reactions like over-halogenation .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of 1H/19F NMR and LC-MS for structural confirmation. For example:
Q. What factors influence the compound’s stability during storage and handling?
- Methodological Answer : The electron-withdrawing trifluoromethyl and bromo groups enhance stability but make the compound light-sensitive. Store under inert gas (N2/Ar) at 2–8°C in amber glass vials. Degradation products (e.g., dehalogenated amines) can be monitored via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .
Advanced Research Questions
Q. How does the electronic nature of substituents affect reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the 2-position is highly reactive in Suzuki-Miyaura couplings due to reduced steric hindrance. For example, coupling with arylboronic acids (Pd(PPh3)4, K2CO3, DMF, 80°C) achieves >80% yield . The trifluoromethyl group’s electron-withdrawing effect activates the para-position for nucleophilic substitution, enabling functionalization (e.g., nitration) .
Q. What computational methods can predict the compound’s electronic properties and interaction with biological targets?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) model electrostatic potential surfaces, showing high electron density near the amino group (nucleophilic site) and low density near CF3 groups (electrophilic regions). Molecular docking (AutoDock Vina) predicts interactions with aromatic receptors (e.g., kinase ATP-binding pockets) via π-π stacking and halogen bonding .
Q. How can researchers resolve contradictory data on regioselectivity in electrophilic substitution reactions?
- Methodological Answer : Contradictions arise from competing directing effects (-NH2 vs. -CF3). Use isotopic labeling (e.g., deuterated substrates) and HPLC-MS/MS to track regioselectivity. For example, nitration (HNO3/H2SO4) predominantly occurs at the 6-position (meta to -CF3) due to steric and electronic factors .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, goggles, and respirators (NIOSH-approved for organic vapors).
- Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with vermiculite .
- Waste Disposal : Incinerate at >1,000°C with scrubbers to prevent HF/Br2 emissions .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported synthetic yields?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
